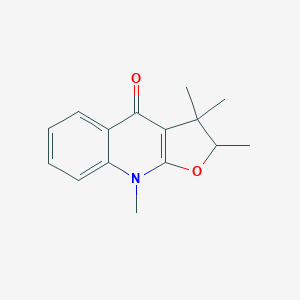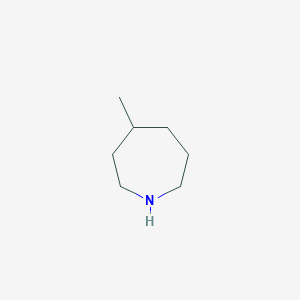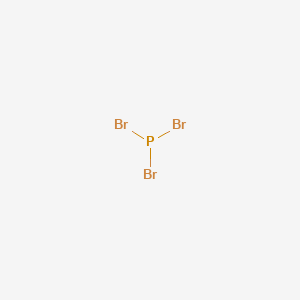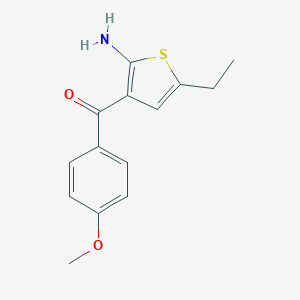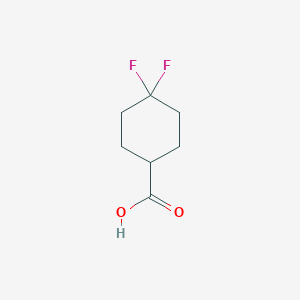
4,4-二氟环己烷羧酸
概述
描述
4,4-Difluorocyclohexanecarboxylic acid is a di-substituted cyclohexane carboxylic acid with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, which significantly influences its chemical properties and reactivity .
科学研究应用
4,4-Difluorocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly macrolide antibiotics.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
Target of Action
4,4-Difluorocyclohexanecarboxylic acid is primarily used in the synthesis of macrolide antibiotics . Macrolide antibiotics are a class of drugs that target bacterial ribosomes, inhibiting protein synthesis and thereby stopping bacterial growth and reproduction .
Mode of Action
As a precursor in the synthesis of macrolide antibiotics, 4,4-Difluorocyclohexanecarboxylic acid contributes to the overall structure of the final antibiotic molecule . The exact interaction of this compound with its targets during the synthesis process is complex and depends on the specific reactions involved .
Biochemical Pathways
The compound is involved in the biochemical pathways leading to the synthesis of macrolide antibiotics . These antibiotics act on the protein synthesis pathway in bacteria, specifically binding to the 50S subunit of the bacterial ribosome and inhibiting translocation .
Pharmacokinetics
The properties of the final antibiotic product would be influenced by the presence of this compound in its structure .
Result of Action
The ultimate result of the action of 4,4-Difluorocyclohexanecarboxylic acid is the production of macrolide antibiotics . These antibiotics inhibit bacterial protein synthesis, leading to the death or stunted growth of the bacteria .
Action Environment
The action of 4,4-Difluorocyclohexanecarboxylic acid, as a precursor in drug synthesis, is influenced by various factors in the chemical reaction environment . These can include temperature, pH, presence of catalysts, and other reaction conditions .
生化分析
Cellular Effects
Given its role in the synthesis of macrolide antibiotics , it may influence cell function indirectly through the action of these antibiotics. Macrolides can affect cell signaling pathways, gene expression, and cellular metabolism by inhibiting bacterial protein synthesis.
Molecular Mechanism
As a precursor in the synthesis of macrolide antibiotics , its effects at the molecular level are likely mediated by the final antibiotic product. Macrolides exert their effects by binding to the bacterial ribosome, inhibiting protein synthesis, and leading to changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
4,4-Difluorocyclohexanecarboxylic acid can be synthesized from ethyl 4,4-difluorocyclohexanecarboxylate through hydrolysis . The reaction typically involves the use of a strong acid or base to facilitate the hydrolysis process, resulting in the formation of the desired carboxylic acid.
Industrial Production Methods
The industrial production of 4,4-Difluorocyclohexanecarboxylic acid involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
4,4-Difluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
相似化合物的比较
Similar Compounds
- 2,2-Difluorocyclopropanecarboxylic acid
- α,α-Difluorophenylacetic acid
- 2,4-Difluorophenylacetic acid
Uniqueness
4,4-Difluorocyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. The presence of two fluorine atoms at the 4,4-positions enhances its stability and reactivity compared to other similar compounds .
属性
IUPAC Name |
4,4-difluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIUDFLDFSIXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381285 | |
| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122665-97-8 | |
| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122665-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-difluorocyclohexane-1-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4-difluorocyclohexanecarboxylic acid a promising candidate for fluorescent probes?
A1: Research has shown that incorporating fluorine atoms into the cyclohexane ring of hydantoin derivatives, like 4,4-difluorocyclohexanecarboxylic acid, enhances their fluorescence properties. [] This is attributed to the electron-withdrawing nature of fluorine, which can influence the molecule's electronic structure and transitions, leading to altered fluorescence behavior. Additionally, the study demonstrated that the fluorescence intensity of 1-amino 4,4-difluorocyclohexanecarboxylic acid significantly increases in the presence of protein molecules, suggesting its potential as a fluorescent probe for studying protein interactions. []
Q2: What are the analytical techniques used to study 4,4-difluorocyclohexanecarboxylic acid and its derivatives?
A2: The research highlights the use of fluorescence spectroscopy as a sensitive technique for determining the concentration of fluorinated hydantoins, including 4,4-difluorocyclohexanecarboxylic acid derivatives, in biological samples like blood serum and urine. [] This technique takes advantage of the enhanced fluorescence properties conferred by the fluorine atoms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)
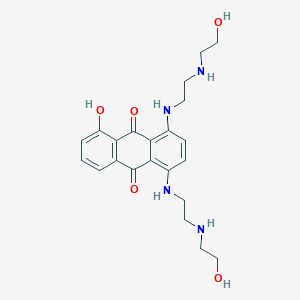
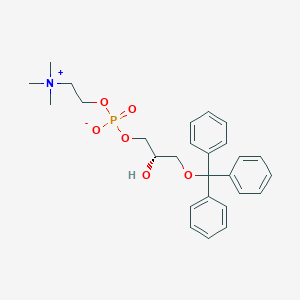

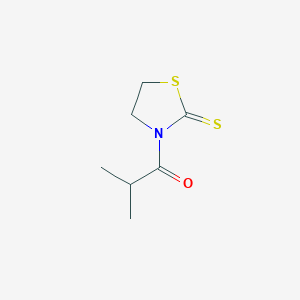
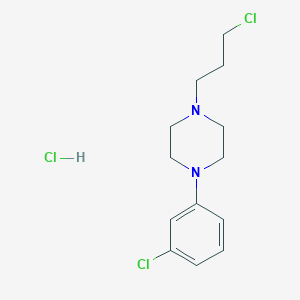
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)
